![molecular formula C23H28F2N6O5S B14131214 3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a useful research compound. Its molecular formula is C23H28F2N6O5S and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol , commonly known as Ticagrelor , is a potent antiplatelet agent used in the prevention of thrombotic cardiovascular events. It functions primarily as an antagonist of the platelet P2Y12 receptor, inhibiting ADP-mediated platelet activation and aggregation.
- Molecular Formula : C24H28F2N6O3S
- Molecular Weight : 518.58 g/mol
- CAS Number : 274693-49-1
Ticagrelor's mechanism involves reversible binding to the P2Y12 receptor, which is crucial in platelet activation pathways. By inhibiting this receptor, Ticagrelor effectively reduces platelet aggregation, thereby decreasing the risk of thrombus formation in patients with acute coronary syndromes (ACS) .
Antiplatelet Effects
Ticagrelor has been shown to significantly reduce major adverse cardiovascular events (MACE) in clinical trials. In the PLATO trial, Ticagrelor demonstrated superior efficacy compared to clopidogrel, reducing the rate of cardiovascular death, myocardial infarction, or stroke .
Pharmacokinetics
Ticagrelor exhibits rapid absorption and a half-life of approximately 7 hours. It undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes (CYP3A4), leading to active metabolites that contribute to its antiplatelet effects .
Case Studies and Clinical Trials
- PLATO Trial :
- PEGASUS-TIMI 54 Trial :
Side Effects and Considerations
While Ticagrelor is effective in preventing thrombotic events, it is associated with side effects such as dyspnea and increased risk of bleeding. Monitoring for these adverse effects is crucial during treatment .
Propiedades
Fórmula molecular |
C23H28F2N6O5S |
---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O5S/c1-2-7-37(35)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(36-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28) |
Clave InChI |
DXFXDCXSENDSIK-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.